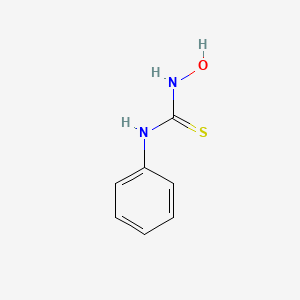
1-Hydroxy-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-phenyl-thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea moiety with a hydroxy group and a phenyl group attached to it, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-phenyl-thiourea can be synthesized through several methods. One common method involves the reaction of phenyl isothiocyanate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods: Industrial production of 1-Hydroxy-3-phenyl-thiourea often involves optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-3-phenyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-phenyl-thiourea has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-phenyl-thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form stable complexes with metal ions, which may inhibit the activity of certain enzymes or proteins. Additionally, its hydroxy and phenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Thiourea: A simpler analog without the hydroxy and phenyl groups.
1-Phenyl-3-methyl-thiourea: Similar structure but with a methyl group instead of a hydroxy group.
1-Hydroxy-3-methyl-thiourea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 1-Hydroxy-3-phenyl-thiourea’s unique combination of hydroxy and phenyl groups enhances its chemical reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6919-35-3 |
|---|---|
Molekularformel |
C7H8N2OS |
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
1-hydroxy-3-phenylthiourea |
InChI |
InChI=1S/C7H8N2OS/c10-9-7(11)8-6-4-2-1-3-5-6/h1-5,10H,(H2,8,9,11) |
InChI-Schlüssel |
SYYZSZNCAJQTPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















